Cas no 1797205-46-9 (7-(furan-2-yl)-4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]-1,4-thiazepane)
![7-(furan-2-yl)-4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]-1,4-thiazepane structure](https://ja.kuujia.com/scimg/cas/1797205-46-9x500.png)
7-(furan-2-yl)-4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]-1,4-thiazepane 化学的及び物理的性質
名前と識別子
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- Methanone, [7-(2-furanyl)tetrahydro-1,4-thiazepin-4(5H)-yl][3-(1H-tetrazol-1-yl)phenyl]-
- 7-(furan-2-yl)-4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]-1,4-thiazepane
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- インチ: 1S/C17H17N5O2S/c23-17(13-3-1-4-14(11-13)22-12-18-19-20-22)21-7-6-16(25-10-8-21)15-5-2-9-24-15/h1-5,9,11-12,16H,6-8,10H2
- InChIKey: ANOSVPYYVWRZHA-UHFFFAOYSA-N
- SMILES: C(N1CCC(C2=CC=CO2)SCC1)(C1=CC=CC(N2C=NN=N2)=C1)=O
7-(furan-2-yl)-4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]-1,4-thiazepane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6481-3458-2μmol |
7-(furan-2-yl)-4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]-1,4-thiazepane |
1797205-46-9 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6481-3458-10mg |
7-(furan-2-yl)-4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]-1,4-thiazepane |
1797205-46-9 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6481-3458-2mg |
7-(furan-2-yl)-4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]-1,4-thiazepane |
1797205-46-9 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6481-3458-25mg |
7-(furan-2-yl)-4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]-1,4-thiazepane |
1797205-46-9 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6481-3458-50mg |
7-(furan-2-yl)-4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]-1,4-thiazepane |
1797205-46-9 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6481-3458-4mg |
7-(furan-2-yl)-4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]-1,4-thiazepane |
1797205-46-9 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6481-3458-5mg |
7-(furan-2-yl)-4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]-1,4-thiazepane |
1797205-46-9 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6481-3458-40mg |
7-(furan-2-yl)-4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]-1,4-thiazepane |
1797205-46-9 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6481-3458-20mg |
7-(furan-2-yl)-4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]-1,4-thiazepane |
1797205-46-9 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6481-3458-1mg |
7-(furan-2-yl)-4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]-1,4-thiazepane |
1797205-46-9 | 1mg |
$54.0 | 2023-09-08 |
7-(furan-2-yl)-4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]-1,4-thiazepane 関連文献
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1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
7-(furan-2-yl)-4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]-1,4-thiazepaneに関する追加情報
Research Brief on 7-(furan-2-yl)-4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]-1,4-thiazepane (CAS: 1797205-46-9)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of heterocyclic compounds in drug discovery. Among these, 7-(furan-2-yl)-4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]-1,4-thiazepane (CAS: 1797205-46-9) has emerged as a promising candidate due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and mechanistic insights.
The compound, characterized by a 1,4-thiazepane core functionalized with a furan-2-yl group and a 3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl moiety, has been investigated for its role as a modulator of specific biological targets. Recent studies have demonstrated its efficacy in inhibiting key enzymes involved in inflammatory pathways, making it a potential lead for anti-inflammatory drug development. The tetrazole ring, known for its bioisosteric properties, enhances the compound's metabolic stability and binding affinity.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers elucidated the synthetic route for 1797205-46-9, optimizing yield and purity through a multi-step process involving palladium-catalyzed cross-coupling and cyclization reactions. The compound exhibited nanomolar potency against COX-2, with selectivity over COX-1, suggesting its potential as a safer alternative to traditional NSAIDs. Molecular docking studies further revealed interactions with the enzyme's active site, corroborating its inhibitory mechanism.
Beyond its anti-inflammatory properties, preliminary in vitro assays have indicated that 1797205-46-9 may also possess anticancer activity. A screen conducted by the National Cancer Institute (NCI) showed moderate cytotoxicity against several cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas. These findings warrant further investigation into its apoptotic and anti-proliferative mechanisms, possibly involving modulation of the PI3K/AKT pathway.
Despite these promising results, challenges remain in optimizing the pharmacokinetic profile of 1797205-46-9. Recent pharmacokinetic studies in rodent models reported moderate oral bioavailability (~40%) and a half-life of approximately 6 hours, necessitating structural modifications to improve its drug-like properties. Researchers are exploring prodrug strategies and formulation enhancements to address these limitations.
In conclusion, 7-(furan-2-yl)-4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]-1,4-thiazepane represents a versatile scaffold with dual therapeutic potential. Its unique chemical architecture and targeted biological activity position it as a compelling subject for future drug development efforts. Collaborative research between academic and industrial laboratories is expected to accelerate its translation into clinical candidates.
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